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Compound of Interest

Compound Name: N-Nitroso Paroxetine

Cat. No.: B13426240 Get Quote

An In-depth Guide to the Synthesis, Analysis, and Toxicological Profile of a Critical Nitrosamine

Impurity

Introduction
N-Nitroso Paroxetine, chemically known as (3S,4R)-3-((benzo[d][1][2]dioxol-5-

yloxy)methyl)-4-(4-fluorophenyl)-1-nitrosopiperidine, is a nitrosamine impurity of the widely

prescribed selective serotonin reuptake inhibitor (SSRI), paroxetine.[3][4][5] The emergence of

N-nitrosamine impurities as a "cohort of concern" due to their potential carcinogenic risk has

necessitated stringent regulatory control and a thorough scientific understanding of these

compounds.[1][6] This technical guide provides a comprehensive review of the current

research on N-Nitroso Paroxetine, focusing on its formation, analytical detection, and

toxicological assessment. This document is intended to serve as a critical resource for

researchers, scientists, and drug development professionals involved in the quality control and

safety assessment of paroxetine and related pharmaceutical products.

Formation and Chemical Properties
N-Nitroso Paroxetine (C19H19FN2O4, Molecular Weight: 358.37 g/mol ) can form when

paroxetine, a secondary amine, reacts with nitrosating agents.[3][7][8] This reaction can be

triggered by the presence of residual nitrites in excipients, water, or from other sources during

the manufacturing process or storage of the drug product.[9] The formation is contingent on
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favorable conditions, which can include the presence of peroxides in common pharmaceutical

excipients that may promote the degradation of the parent drug, leading to the release of

nitrosatable secondary amines.[7]

Chemical Structure:

Chemical Name: (3S,4R)-3-((benzo[d][1][2]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-

nitrosopiperidine[3][4]

CAS Number: 2361294-43-9[3][8][10]

The following diagram illustrates the formation of N-Nitroso Paroxetine from the paroxetine

molecule.
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Caption: Formation of N-Nitroso Paroxetine from Paroxetine.

Analytical Determination
The detection and quantification of N-Nitroso Paroxetine at trace levels in pharmaceutical

substances require highly sensitive and specific analytical methods. Liquid chromatography-

tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose.[11][12]

[13]

Experimental Protocol: LC-MS/MS Method for N-Nitroso
Paroxetine in Paroxetine Drug Substance
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This protocol is based on a published method for the determination of N-Nitroso Paroxetine.

[11]

1. Sample Preparation:

Accurately weigh approximately 0.1 g of the paroxetine drug substance into a centrifuge

tube.[11]

Add 1 mL of an internal standard solution (N-nitroso paroxetine-d4) and 9 mL of methanol.

[11]

Mix the solution thoroughly, sonicate for 5 minutes, and then centrifuge at 3000 ×g for 5

minutes.[11]

Filter the resulting supernatant through a 0.22 μm membrane filter to obtain the sample

solution for analysis.[11]

2. LC-MS/MS Instrumentation and Conditions:

Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

Ion Source: Electrospray Ionization (ESI), positive mode.[11]

Column: Symmetry C18, 3.5 μm, 4.6 mm i.d. × 15 cm, or an equivalent product.[11]

Column Temperature: 40°C.[11]

Mobile Phase:

Solvent A: 10 mM ammonium formate in water.[11]

Solvent B: Acetonitrile.[11]

Gradient Program:
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Time (min) % Solvent A % Solvent B

0.0 → 2.0 35 65

2.0 → 7.0 5 95

7.0 → 9.0 5 95

9.0 → 9.1 35 65

| 9.1 → 12.0 | 35 | 65 |

Flow Rate: 0.8 mL/min.[11]

Injection Volume: 5 μL.[11]

Ion Source Temperature: 500°C.[11]

Detection Mode: Multiple Reaction Monitoring (MRM).[11]

3. MRM Transitions:

Analyte
Precursor Ion
(m/z)

Product Ion
(m/z)

Declustering
Potential (V)

Collision
Energy (eV)

N-Nitroso
Paroxetine

359 192* 50 23

N-Nitroso

Paroxetine
359 329 50 11

N-Nitroso

Paroxetine-d4

(I.S.)

363 192* 50 23

Quantitative ion pair[11]

4. Quantitative Analysis:
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A standard calibration curve is established by plotting the peak area ratio of N-Nitroso
Paroxetine to the internal standard against the concentration of N-Nitroso Paroxetine.[11]

The limit of quantification (LOQ) for this method has been reported as 0.03 μg/g.[11]

The following diagram illustrates the analytical workflow for the detection of N-Nitroso
Paroxetine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b13426240?utm_src=pdf-body
https://www.benchchem.com/product/b13426240?utm_src=pdf-body
https://www.benchchem.com/product/b13426240?utm_src=pdf-body
https://www.fda.gov.tw/tc/includes/getfile.ashx?id=f638560530558424755
https://www.fda.gov.tw/tc/includes/getfile.ashx?id=f638560530558424755
https://www.benchchem.com/product/b13426240?utm_src=pdf-body
https://www.benchchem.com/product/b13426240?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13426240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

LC-MS/MS Analysis

Data Processing

Weigh Paroxetine Sample

Add Internal Standard and Methanol

Sonicate and Centrifuge

Filter Supernatant

Inject Sample into LC-MS/MS

Chromatographic Separation

Mass Spectrometric Detection (MRM)

Quantification using Calibration Curve

Report Results

Click to download full resolution via product page

Caption: Analytical workflow for N-Nitroso Paroxetine.
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Toxicological Assessment: Genotoxicity and
Mutagenicity
The primary toxicological concern for nitrosamines is their potential for carcinogenicity, which is

often preceded by genotoxic and mutagenic activity. Extensive in vitro studies have been

conducted to evaluate the genotoxic potential of N-Nitroso Paroxetine.

Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method for assessing the mutagenic potential of chemical

compounds.

Experimental Protocol: OECD 471-Compliant Bacterial Reverse Mutation Assay

Test System:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and

Escherichia coli strain WP2 uvrA pKM101.[1]

Metabolic Activation: The assay is conducted with and without a metabolic activation system

(S9 fraction), typically derived from the livers of rats or hamsters induced with

phenobarbital/5,6-benzoflavone.[1]

Procedure: A preincubation format is used, where the bacterial cells are pre-incubated with

the test article (N-Nitroso Paroxetine) in the presence or absence of the S9 mix before

being plated on minimal glucose agar plates.[1]

Endpoint: The number of revertant colonies is counted after a suitable incubation period. A

substance is considered mutagenic if it causes a concentration-related increase in the

number of revertant colonies.

Results:

Multiple studies have consistently shown that N-Nitroso Paroxetine is not mutagenic in the

OECD 471-compliant bacterial reverse mutation assay, even under experimental conditions

that support the oxidative metabolism by CYP enzymes.[1][2]

In Vitro Mammalian Cell Genotoxicity Assays
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While negative in the Ames test, the genotoxicity of N-Nitroso Paroxetine has been evaluated

in mammalian cell lines to assess other genotoxic endpoints like chromosomal damage.

Experimental Protocol: In Vitro Micronucleus Assay in Human Lymphoblastoid TK6 Cells

Test System: Human lymphoblastoid TK6 cells.[14]

Metabolic Activation: The assay is conducted with and without an exogenous metabolic

activation system (e.g., hamster liver S9).[14][15]

Treatment: Cells are exposed to various concentrations of N-Nitroso Paroxetine.

Endpoint: The formation of micronuclei, which are small nuclei that form outside the main

nucleus and are indicative of chromosomal damage, is measured.[14][15]

Results:

In contrast to the Ames test results, N-Nitroso Paroxetine has been shown to induce a

weak but concentration-dependent increase in micronucleus formation in TK6 cells in the

presence of hamster liver S9.[15]

Studies using 2D and 3D cultures of human HepaRG cells, which are metabolically

competent, indicated that N-Nitroso Paroxetine did not show DNA damage or micronucleus

formation in these models.[16] However, another study noted that N-nitroso-paroxetine had

lower maximum concentrations in 3D than in 2D HepaRG cells, suggesting some cytotoxic

effects.[17]

The following table summarizes the key genotoxicity findings for N-Nitroso Paroxetine.
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Assay Test System
Metabolic
Activation

Result Reference

Bacterial

Reverse

Mutation (Ames)

S. typhimurium,

E. coli

With and without

S9
Negative [1][2]

In Vitro

Micronucleus
Human TK6 cells

With hamster

liver S9
Weakly Positive [15]

DNA Damage &

Micronucleus

Human HepaRG

cells (2D & 3D)
Endogenous Negative [16]

Metabolism and Bioactivation
The genotoxicity of many nitrosamines is dependent on their metabolic activation by

cytochrome P450 (CYP) enzymes. The α-carbon oxidation of the piperidine ring is a critical

step leading to the formation of a DNA-reactive electrophilic species.[1][2]

Studies have shown that the piperidine ring in N-Nitroso Paroxetine is resistant to this α-

carbon oxidation step.[1][2] The major biotransformation pathways of N-Nitroso Paroxetine
are similar to those of the parent drug, paroxetine. These pathways primarily involve the

oxidative scission of the 1,3-benzodioxole ring by CYP enzymes, leading to an unstable

catechol intermediate, which then undergoes phase 2 conjugations.[1][2]

While paroxetine is exclusively metabolized by human CYP2D6, N-Nitroso Paroxetine is

metabolized by multiple human CYP isoforms, including CYP2C19, CYP2D6, and CYP3A4.[1]

[2]

The metabolic pathway of N-Nitroso Paroxetine is visualized in the following diagram.
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Caption: Metabolic pathway of N-Nitroso Paroxetine.

Regulatory Context and Risk Management
Regulatory agencies such as the US FDA and the European Medicines Agency (EMA) have

established strict guidelines for the control of nitrosamine impurities in pharmaceutical

products.[6][18][19][20] N-nitrosamines are classified as a "cohort of concern" under the ICH

M7(R2) guideline.[6] For nitrosamines without established carcinogenicity data, a default

acceptable intake (AI) limit is often applied. For N-Nitroso Paroxetine, this has been

suggested to be 26.5 ng/day under the USFDA's Carcinogenic Potency Categorization

Approach (CPCA).[8]

Proactive risk management is crucial to control the formation and presence of N-Nitroso
Paroxetine in drug substances and finished products.[8] This includes a thorough risk

assessment of the manufacturing process, sourcing of raw materials, and the implementation

of validated analytical methods for routine monitoring.
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Conclusion
N-Nitroso Paroxetine is a critical nitrosamine impurity that requires careful monitoring and

control in paroxetine-containing pharmaceuticals. While it does not appear to be mutagenic in

bacterial systems, it has shown weak genotoxic potential in in vitro mammalian cell assays,

warranting its classification as a potential human carcinogen. The resistance of its piperidine

ring to α-carbon oxidation likely contributes to its lower mutagenic potential compared to some

other nitrosamines.

Sensitive and robust analytical methods, primarily LC-MS/MS, are essential for the accurate

quantification of N-Nitroso Paroxetine at the low levels required by regulatory agencies. A

thorough understanding of its formation pathways, metabolic fate, and toxicological profile, as

outlined in this guide, is paramount for ensuring the safety and quality of paroxetine drug

products. Continued research and vigilance are necessary to further refine the risk assessment

and control strategies for this and other nitrosamine drug substance-related impurities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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